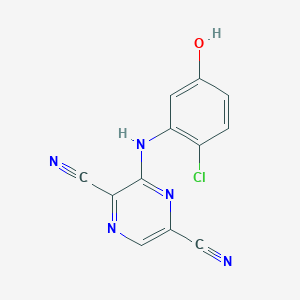

3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile

Description

3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two carbonitrile groups at positions 2 and 5, and a 2-chloro-5-hydroxyanilino moiety at position 2. The pyrazine ring’s electron-deficient nature, combined with the electron-withdrawing cyano groups and the polar hydroxyl/chloro substituents on the anilino side chain, makes this compound a candidate for applications in medicinal chemistry and materials science. Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding and π-π stacking, which may influence its physicochemical and biological properties .

Properties

CAS No. |

918410-43-2 |

|---|---|

Molecular Formula |

C12H6ClN5O |

Molecular Weight |

271.66 g/mol |

IUPAC Name |

3-(2-chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile |

InChI |

InChI=1S/C12H6ClN5O/c13-9-2-1-8(19)3-10(9)18-12-11(5-15)16-6-7(4-14)17-12/h1-3,6,19H,(H,17,18) |

InChI Key |

ZIYVZOMXURQYQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)NC2=NC(=CN=C2C#N)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:

Formation of the pyrazine ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the 2-chloro-5-hydroxyphenylamino group: This step involves the reaction of the pyrazine ring with 2-chloro-5-hydroxyaniline under suitable conditions to form the desired substitution.

Addition of cyano groups: The cyano groups can be introduced through nucleophilic substitution reactions using suitable reagents such as cyanogen bromide or other cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl group in the cyclohexylamino derivative enhances lipophilicity and metabolic stability compared to the hydroxyl-containing target compound .

- Solubility: The hydrophilic 2-hydroxyethoxy group in capadenoson improves aqueous solubility relative to the chloro/hydroxy substituents in the target compound .

- Hydrogen Bonding: The 5-hydroxy group in the target compound may enhance binding to biological targets (e.g., enzymes) compared to non-polar substituents like methyl or t-butyl .

Structure-Activity Relationships (SAR)

- Substituent Position: Amino groups at position 5 (e.g., 5-aminopyrazine-dicarbonitriles) enhance hydrogen bonding with biological targets .

- Aromatic Moieties : Chlorophenyl or thiophene substituents improve antimicrobial potency by increasing membrane penetration .

- Kinetic Selectivity : In A1AR agonists, adding a 4-chlorophenyl group to thiazole (e.g., LUF6941) extends RT from 5 min to 132 min, highlighting the impact of hydrophobic interactions .

Biological Activity

3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 233.64 g/mol

- CAS Number : 918410-49-8

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Research indicates that 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile exhibits significant anticancer properties. A study demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10 | Inhibition of PI3K/Akt signaling pathway |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties. It was tested against various bacterial strains, demonstrating moderate to high inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The mechanisms underlying the biological activity of 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile include:

- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, primarily at the G2/M phase, which is critical for preventing cell division.

- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in cells, which may contribute to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size and weight compared to control groups.

- Infection Models : In models of bacterial infection, administration of the compound led to a decrease in bacterial load and improved survival rates in infected subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.